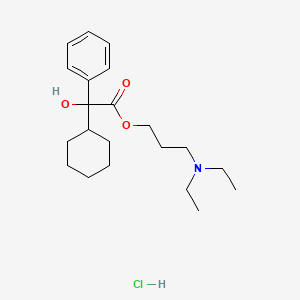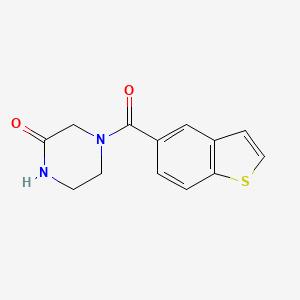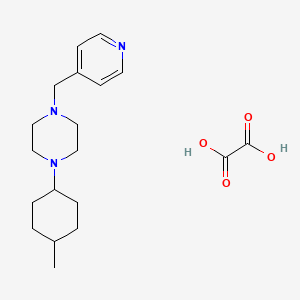
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride, also known as Mepivacaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1960 by the pharmaceutical company AstraZeneca and has since become a widely used anesthetic in the medical field. Mepivacaine is a type of amide local anesthetic that works by blocking nerve impulses in the body, which helps to reduce pain and discomfort during medical procedures.
作用機序
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride works by blocking nerve impulses in the body, which helps to reduce pain and discomfort during medical procedures. It does this by binding to specific receptors in the nerve cells, which prevents the transmission of pain signals to the brain. This compound is a type of amide local anesthetic, which means that it is metabolized in the liver and excreted in the urine.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It can cause a temporary loss of sensation and muscle function in the area where it is injected, which helps to reduce pain and discomfort during medical procedures. This compound can also cause a decrease in blood pressure and heart rate, which can be beneficial in some medical procedures.
実験室実験の利点と制限
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has several advantages and limitations for lab experiments. It is a widely used local anesthetic that is readily available and relatively inexpensive. This compound is also relatively safe and has a low risk of side effects when used properly. However, this compound is not suitable for all types of medical procedures, and it may not be effective in some cases. Additionally, this compound can cause allergic reactions in some individuals, which can be a limitation in lab experiments.
将来の方向性
There are several future directions for the use of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride in scientific research. One potential direction is the development of new formulations of this compound that can be used for specific medical procedures. Another potential direction is the study of the long-term effects of this compound use on the body, particularly in individuals who receive frequent injections of the drug. Additionally, there is ongoing research into the use of this compound in combination with other drugs to enhance its anesthetic effects and reduce the risk of side effects.
合成法
The synthesis of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride involves several steps, including the reaction of 4-methoxybenzoic acid with 2-(1-piperidinyl)ethanol to form 2-(1-piperidinyl)ethyl 4-methoxybenzoate. This compound is then combined with hydrochloric acid to form this compound hydrochloride, which is the salt form of the drug that is commonly used in medical procedures.
科学的研究の応用
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has been extensively studied in scientific research, particularly in the field of anesthesiology. It has been shown to be an effective local anesthetic for a variety of medical procedures, including dental work, minor surgeries, and obstetric procedures. This compound has also been used in combination with other drugs to enhance its anesthetic effects and reduce the risk of side effects.
特性
IUPAC Name |
2-piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-14-7-5-13(6-8-14)15(17)19-12-11-16-9-3-2-4-10-16;/h5-8H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXVIZCLHFLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)




![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)


![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)